

Health and Safety Profile of 4-tert-butylphenyl Salicylate: A Technical Guide

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Compound of Interest

Compound Name: 4-tert-Butylphenyl salicylate

Cat. No.: B167193

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For Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of the available health and safety data for **4-tert-butylphenyl salicylate** (CAS No. 87-18-3). The document synthesizes toxicological and physicochemical information from publicly accessible sources. It details experimental methodologies for key toxicological endpoints, in accordance with established OECD guidelines, to provide a framework for the assessment of this compound. Where specific experimental data for **4-tert-butylphenyl salicylate** is unavailable, the standard testing protocols are described. This guide also elucidates the anti-inflammatory mechanism of **4-tert-butylphenyl salicylate**, including its interaction with the NF- κ B signaling pathway. The information is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and chemical safety assessment.

Chemical and Physical Properties

4-tert-butylphenyl salicylate is a synthetic compound used as a light absorber in plastic food wrappings.^{[1][2]} It is a white crystalline solid with a slight odor resembling salol.^{[1][3]} A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **4-tert-butylphenyl Salicylate**

Property	Value	Reference
CAS Number	87-18-3	[1][2]
Molecular Formula	C ₁₇ H ₁₈ O ₃	[1][2]
Molecular Weight	270.32 g/mol	[1][2]
Melting Point	62-64 °C	[1][3]
Boiling Point	367.00 to 368.00 °C (estimated)	[4]
Water Solubility	<0.1% (w/w); 0.8844 mg/L @ 25 °C (estimated)	[1][4]
logP (o/w)	4.708 (estimated)	[4]
Appearance	White powder/crystals	[3]

Toxicological Data

The available toxicological data for **4-tert-butylphenyl salicylate** is summarized in the following sections. For endpoints where specific data for this compound is not available, the standard experimental protocols as prescribed by the Organisation for Economic Co-operation and Development (OECD) are detailed.

Acute Oral Toxicity

An acute oral toxicity study in mice has established an LD50 of 2,900 mg/kg.[4][5] This classifies **4-tert-butylphenyl salicylate** as minimally toxic after a single ingestion.[5]

Table 2: Acute Oral Toxicity of **4-tert-butylphenyl Salicylate**

Species	Route	LD50	Classification	Reference
Mouse	Oral	2900 mg/kg	Minimally Toxic	[4][5]

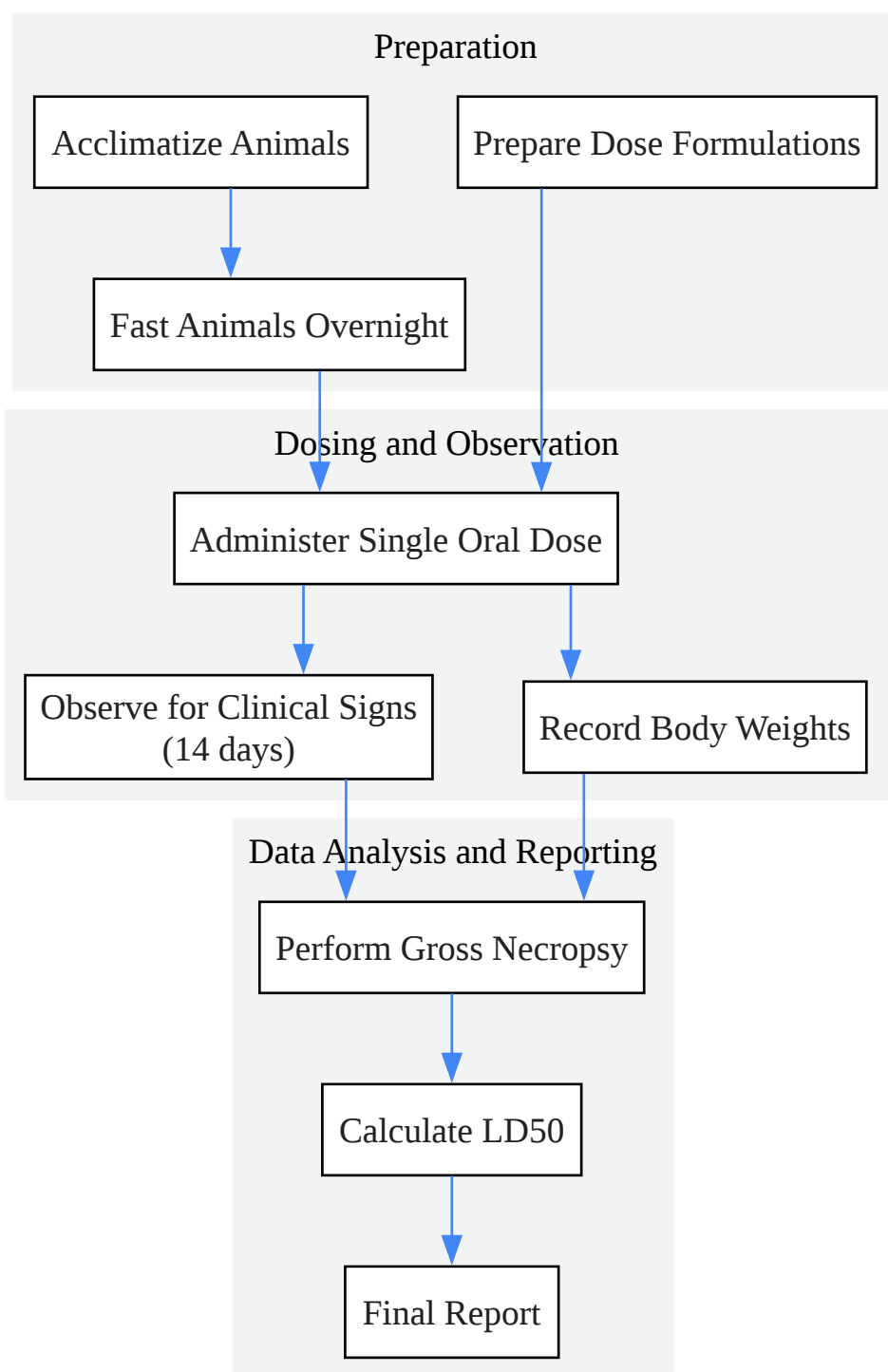
The acute oral toxicity of a substance is typically determined by the administration of a single dose to laboratory animals, followed by a 14-day observation period. While OECD Guideline

401 has been deleted, its principles are foundational to subsequent guidelines.

A typical protocol would involve:

- Test Animals: Healthy, young adult rodents (e.g., rats or mice), nulliparous and non-pregnant females.[6]
- Housing and Feeding: Animals are housed in appropriate conditions with a controlled temperature ($22 \pm 3^{\circ}\text{C}$) and humidity (30-70%), with free access to standard laboratory diet and drinking water.[6]
- Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[6] For a substance like **4-tert-butylphenyl salicylate**, which is poorly soluble in water, a suitable vehicle such as an oil (e.g., corn oil) would be used.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[6]
- Pathology: A gross necropsy of all animals is performed at the end of the study.[6]

Experimental Workflow for Acute Oral Toxicity Testing



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Caption: A generalized workflow for an acute oral toxicity study.

Dermal and Ocular Irritation

4-tert-butylphenyl salicylate is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[5]

Table 3: Irritation Potential of **4-tert-butylphenyl Salicylate**

Endpoint	Result	Classification	Reference
Skin Irritation	Irritant	Category 2	[5]
Eye Irritation	Serious Irritant	Category 2A	[5]

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

- Test Animal: Typically, the albino rabbit is used.[7][8]
- Application: A small area of the animal's skin is shaved. 0.5 g of the solid test substance is applied to the skin and covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[7]
- Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9] The observation period can extend up to 14 days if the effects are persistent.[7]
- Scoring: The severity of the skin reactions is graded according to a standardized scoring system.

This test assesses the potential of a substance to produce irritation or damage to the eye.

- Test Animal: The albino rabbit is the preferred species.[10]
- Application: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[10]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[10]

- Scoring: The ocular reactions are scored using a standardized system to determine the degree of irritation.

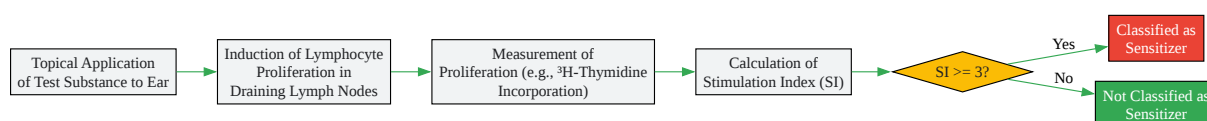
Skin Sensitization

No specific data on the skin sensitization potential of **4-tert-butylphenyl salicylate** were found in the reviewed literature. Safety data sheets indicate that this data is not available.[5]

The LLNA is the preferred in vivo method for identifying skin sensitizing chemicals. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance.

- Test Animals: Typically, female mice of the CBA/Ca or CBA/J strain are used.[11]
- Application: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days.[11]
- Proliferation Measurement: On day 6, the animals are injected intravenously with ^3H -methyl thymidine. After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised. The incorporation of ^3H -methyl thymidine, which is proportional to the degree of lymphocyte proliferation, is measured by β -scintillation counting.[12]
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 .[13]

Logical Flow of Skin Sensitization Assessment



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Caption: Decision process for classifying a substance as a skin sensitizer using the LLNA.

Genotoxicity

No specific genotoxicity data for **4-tert-butylphenyl salicylate** were found in the reviewed literature. Safety data sheets indicate that this data is not available.[5] A standard battery of in vitro and in vivo tests is typically required to assess the genotoxic potential of a substance.

This in vitro test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.

- **Test System:** At least five strains of bacteria are used, including those that can detect both base-pair substitution and frameshift mutations.[14]
- **Procedure:** The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).[14] The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.
- **Interpretation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.[15]

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

- **Test System:** Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[1][5]
- **Procedure:** Cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.[1] The cells are then treated with a metaphase-arresting substance, harvested, and stained.
- **Analysis:** Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations.[1]
- **Interpretation:** A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with structural chromosomal aberrations. [16]

This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes.

- Test Animals: Rodents, typically mice or rats, are used.[17]
- Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.[2]
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after exposure.[17]
- Analysis: The erythrocytes are analyzed for the presence of micronuclei.[17]
- Interpretation: A significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic in vivo.[18]

Phototoxicity

No specific phototoxicity data for **4-tert-butylphenyl salicylate** were found. However, given its use as a UV absorber and its maximum light absorption in the 290-330 nm range, an assessment of its phototoxic potential is warranted.[1]

This in vitro assay is used to identify the phototoxic potential of a substance.

- Test System: Balb/c 3T3 mouse fibroblast cells are used.[19]
- Procedure: Two sets of cell cultures are prepared. Both are treated with a range of concentrations of the test substance. One set is then exposed to a non-cytotoxic dose of simulated solar light (UVA), while the other is kept in the dark.[19]
- Endpoint: Cell viability is determined by measuring the uptake of the vital dye Neutral Red.
- Data Analysis: The concentration responses in the irradiated and non-irradiated cultures are compared to determine a Photo-Irritation Factor (PIF). A substance is generally considered phototoxic if a significant reduction in cell viability is observed at lower concentrations in the presence of light.

Signaling Pathway Analysis

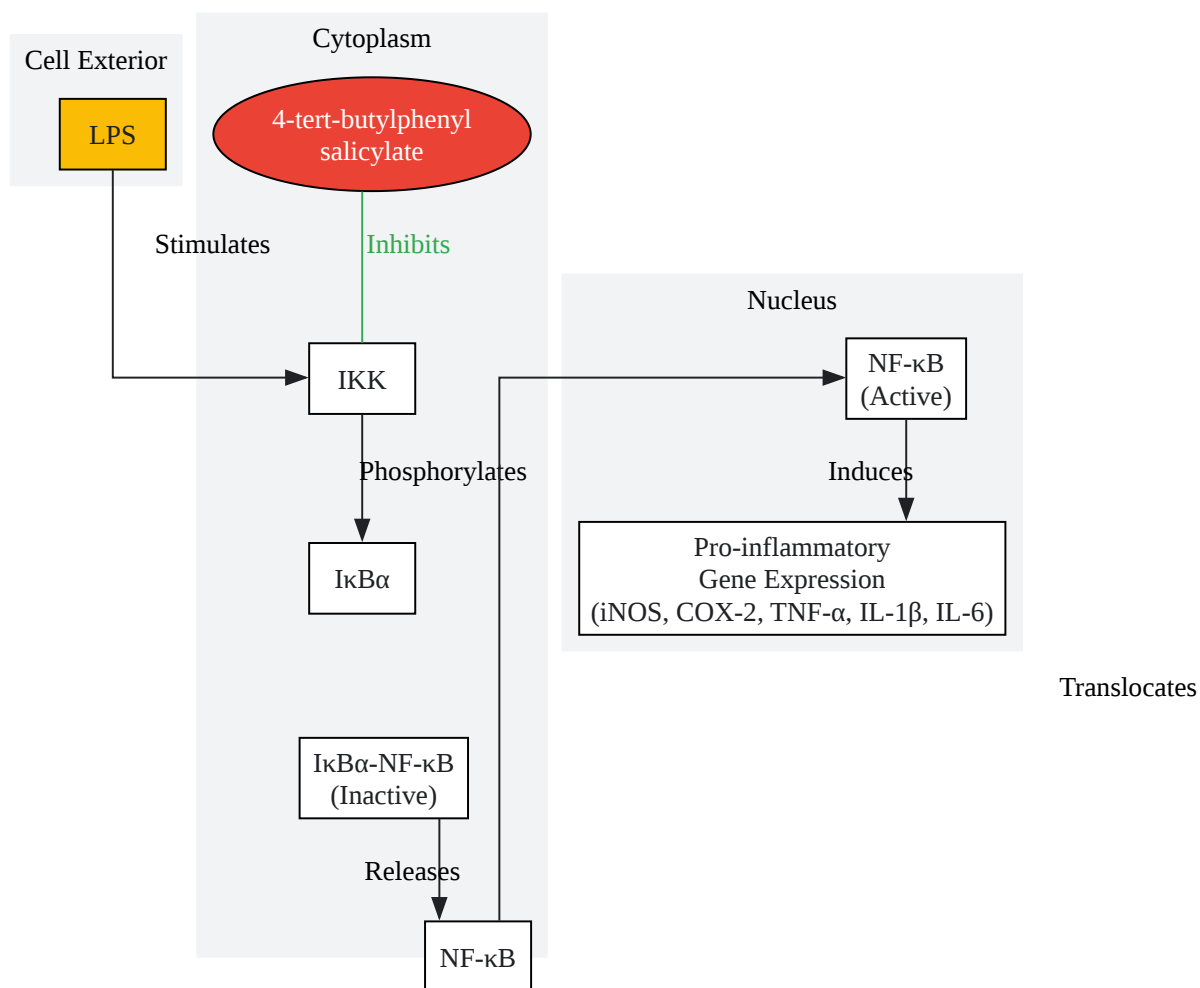
Recent research has elucidated the anti-inflammatory mechanism of **4-tert-butylphenyl salicylate**. A study using a lipopolysaccharide-stimulated Raw 264.7 mouse macrophage model demonstrated that **4-tert-butylphenyl salicylate** exerts its anti-inflammatory effects through the downregulation of the NF- κ B (nuclear factor-kappa B) signaling pathway.[\[1\]](#)

Key findings from this study include:

- A dose-dependent reduction in the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[\[1\]](#)
- Significant inhibition of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).[\[1\]](#)
- Inhibition of the translocation of NF- κ B into the nucleus by preventing the degradation of its inhibitory protein, I κ B α . This keeps NF- κ B in an inactive state in the cytoplasm.[\[1\]](#)

These findings suggest that **4-tert-butylphenyl salicylate** may have therapeutic potential in the treatment of inflammatory disorders.[\[1\]](#)

NF- κ B Signaling Pathway Inhibition by **4-tert-butylphenyl Salicylate**



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